3-(Trifluoromethyl)quinoline-7-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)quinoline-7-sulfonyl chloride is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a quinoline ring, along with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of quinoline derivatives with trifluoromethylating agents such as trifluoromethyltrimethylsilane, followed by sulfonylation using reagents like chlorosulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions, although specific conditions and reagents are required to achieve desired transformations.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Quinoline Derivatives: Various substituted quinoline compounds can be synthesized through redox reactions.
Scientific Research Applications
3-(Trifluoromethyl)quinoline-7-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity.
Pathways Involved: The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, facilitating its interaction with cellular membranes and intracellular targets.
Comparison with Similar Compounds
Trifluoromethanesulfonyl chloride: A related compound with similar trifluoromethyl and sulfonyl chloride groups, used in similar applications.
Trifluoromethylquinoline Derivatives: Other derivatives with trifluoromethyl groups attached to the quinoline ring, exhibiting comparable chemical properties.
Uniqueness: 3-(Trifluoromethyl)quinoline-7-sulfonyl chloride stands out due to its specific combination of functional groups, which imparts unique reactivity and potential for diverse applications. The presence of both the trifluoromethyl and sulfonyl chloride groups enhances its versatility in chemical synthesis and its potential biological activities .
Properties
IUPAC Name |
3-(trifluoromethyl)quinoline-7-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO2S/c11-18(16,17)8-2-1-6-3-7(10(12,13)14)5-15-9(6)4-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNPUOHQFSPZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.